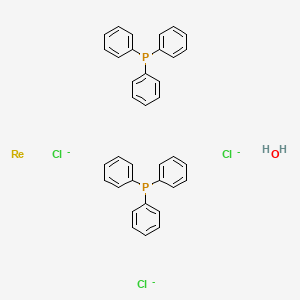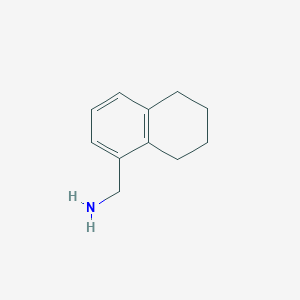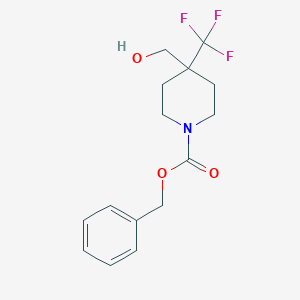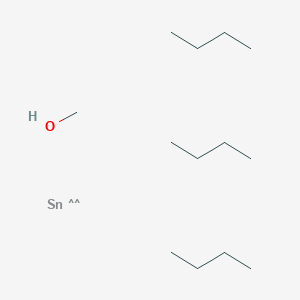
Rhenium;triphenylphosphane;trichloride;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhenium;triphenylphosphane;trichloride;hydrate is a coordination compound that includes rhenium, triphenylphosphane, and trichloride, with water molecules as part of its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rhenium;triphenylphosphane;trichloride;hydrate typically involves the reaction of rhenium trichloride with triphenylphosphane in the presence of a suitable solvent. The reaction is often carried out under an inert atmosphere to prevent oxidation. The resulting product is then crystallized from the solution to obtain the hydrate form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include careful control of reaction conditions such as temperature, pressure, and solvent composition to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Rhenium;triphenylphosphane;trichloride;hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen gas or sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhenium(VII) oxide, while reduction could produce rhenium(I) complexes. Substitution reactions can result in a variety of rhenium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Rhenium;triphenylphosphane;trichloride;hydrate has several scientific research applications:
Wirkmechanismus
The mechanism by which rhenium;triphenylphosphane;trichloride;hydrate exerts its effects involves coordination chemistry principles. The rhenium center can undergo various oxidation and reduction reactions, facilitating catalytic processes. The triphenylphosphane ligands stabilize the rhenium center and influence its reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or medicinal use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ruthenium;triphenylphosphane;trichloride: Similar in structure but with ruthenium instead of rhenium.
Osmium;triphenylphosphane;trichloride: Another analogous compound with osmium.
Uniqueness
Rhenium;triphenylphosphane;trichloride;hydrate is unique due to the specific properties of rhenium, such as its high atomic number and ability to form stable complexes in multiple oxidation states. This makes it particularly useful in applications requiring robust and versatile catalysts .
Eigenschaften
Molekularformel |
C36H32Cl3OP2Re-3 |
|---|---|
Molekulargewicht |
835.1 g/mol |
IUPAC-Name |
rhenium;triphenylphosphane;trichloride;hydrate |
InChI |
InChI=1S/2C18H15P.3ClH.H2O.Re/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;;/h2*1-15H;3*1H;1H2;/p-3 |
InChI-Schlüssel |
KRMDFQJQKYDFKQ-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.O.[Cl-].[Cl-].[Cl-].[Re] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(E)-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}imino)methyl]benzonitrile](/img/structure/B12446481.png)
![4H,6H,7H-Thiopyrano[4,3-D][1,3]thiazol-2-amine hydrochloride](/img/structure/B12446483.png)
![4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)morpholine](/img/structure/B12446486.png)
![Ethyl 5-hydroxy-6,10-dimethoxy-2-trifluoromethyl-4,5-dihydro-2,5-methanofuro[3,2-H][1,3]benzoxathiepine-4-carboxylate](/img/structure/B12446492.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B12446510.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12446513.png)
![3-[(4-Bromo-2-chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B12446517.png)
![3-Amino-3-benzo[1,3]dioxol-4-YL-propionic acid](/img/structure/B12446525.png)

![2-amino-4-(2,6-dichlorophenyl)-5-hydroxy-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12446531.png)

![2-(2-Methyl-5,7-bis(trifluoromethyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12446550.png)
